molecular formula C10H19NO2 B7721749 2-(Diethylamino)ethyl methacrylate CAS No. 25119-82-8

2-(Diethylamino)ethyl methacrylate

Cat. No.: B7721749
CAS No.: 25119-82-8
M. Wt: 185.26 g/mol
InChI Key: SJIXRGNQPBQWMK-UHFFFAOYSA-N
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Description

2-(Diethylamino)ethyl methacrylate is a chemical compound with the molecular formula C10H19NO2. It is a colorless to almost colorless liquid that is slightly denser than water and has a boiling point of 80°C at 10 mm Hg . This compound is known for its reactivity due to the presence of both an amino group and a methacrylate group, making it useful in various applications, particularly in the field of polymer chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Diethylamino)ethyl methacrylate can be synthesized through the esterification of methacrylic acid with 2-(diethylamino)ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to facilitate the removal of water formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and improves efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of distillation to separate the product from any unreacted starting materials and by-products .

Mechanism of Action

The mechanism of action of 2-(Diethylamino)ethyl methacrylate primarily involves its ability to form polymers that respond to environmental stimuli such as pH and temperature. The amino group can interact with various molecules, leading to changes in the polymer’s conformation and properties . This responsiveness is due to the electrostatic interactions between the charged groups on the polymer chains and the surrounding environment .

Comparison with Similar Compounds

Uniqueness: 2-(Diethylamino)ethyl methacrylate is unique due to its dual functionality, combining the reactivity of an amino group with the polymerizable methacrylate group. This makes it particularly versatile in creating responsive polymers that can be tailored for specific applications .

Properties

IUPAC Name

2-(diethylamino)ethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C10H19NO2/c1-5-11(6-2)7-8-13-10(12)9(3)4/h3,5-8H2,1-2,4H3
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InChI Key

SJIXRGNQPBQWMK-UHFFFAOYSA-N
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Canonical SMILES

CCN(CC)CCOC(=O)C(=C)C
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Molecular Formula

C10H19NO2
Record name DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID]
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Related CAS

25119-82-8, 14314-78-4 (hydrochloride)
Record name Poly[2-(diethylamino)ethyl methacrylate]
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Record name 2-(N,N-Diethylamino)ethyl methacrylate
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DSSTOX Substance ID

DTXSID4026713
Record name 2-(Diethylamino)ethyl methacrylate
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Molecular Weight

185.26 g/mol
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Physical Description

Diethylaminoethylmethacrylate, [liquid] appears as a clear light colored liquid. Insoluble in water and slightly denser than water. May be toxic by ingestion. Contact may severely irritate skin., Liquid, Clear light-colored liquid; [CAMEO] Light yellow liquid with a pungent odor; [MSDSonline]
Record name DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID]
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Record name 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
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Boiling Point

BP: 80 °C at 10 mm Hg
Record name 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE
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Density

0.92 g/cu cm at 20 °C
Record name 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE
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Vapor Pressure

0.11 [mmHg]
Record name 2-(N,N-Diethylamino)ethyl methacrylate
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Color/Form

Clear, colorless liquid

CAS No.

105-16-8, 25119-82-8
Record name DIETHYLAMINOETHYLMETHACRYLATE, [LIQUID]
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Record name Diethylaminoethyl methacrylate
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Record name DIETHYLAMINOETHYL METHACRYLATE
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Melting Point

-65.5 °C (freezing point)
Record name 2-(N,N-DIETHYLAMINO)ETHYL METHACRYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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